

Application Note: Synthesis of Substituted Azocane Scaffolds for Anti-Infective Agents

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Compound of Interest

Compound Name: Azocane-1-sulfonyl chloride

CAS No.: 1042803-94-0

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Part 1: The Medium-Ring Paradox in Drug Discovery

Introduction

The search for novel anti-infective agents—specifically against multidrug-resistant (MDR) pathogens like MRSA, *Acinetobacter baumannii*, and *Plasmodium falciparum*—has necessitated a departure from conventional 5- and 6-membered heterocycles.^[1] Azocanes (azacyclooctanes), 8-membered nitrogenous rings, represent a privileged but underutilized chemical space.

They form the core of potent marine alkaloids such as Manzamine A (antimalarial/antitubercular) and Nakadomarin A (antifungal/cytotoxic). However, their adoption in medicinal chemistry is hindered by the "Medium-Ring Paradox":

- **Entropic Disfavor:** The probability of chain ends meeting to close an 8-membered ring is significantly lower than for 5- or 6-membered rings.
- **Enthalpic Strain:** Transannular interactions (Pitzer strain) create a high-energy barrier to cyclization.

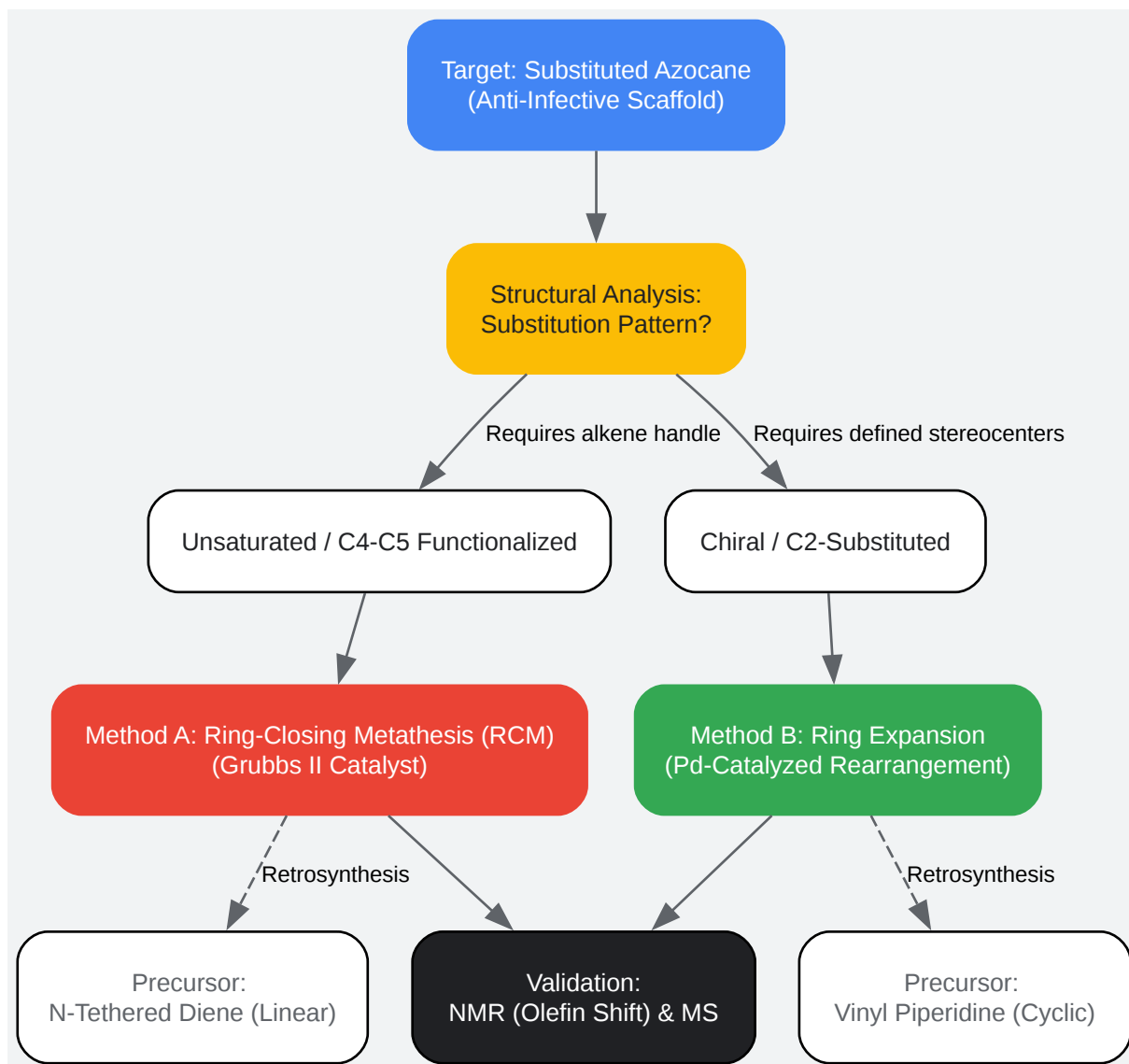
Scope of this Guide

This Application Note provides a validated, high-fidelity workflow for synthesizing substituted azocane scaffolds. We focus on two complementary methodologies:

- Method A: Ring-Closing Metathesis (RCM) – Best for rapid access to unsaturated azocane cores.
- Method B: Palladium-Catalyzed Ring Expansion – Best for transferring chirality from accessible piperidine precursors.

Part 2: Strategic Retrosynthesis & Workflow

To navigate the synthetic difficulty, we employ a "Divide and Conquer" approach. The following decision tree outlines the selection logic between RCM and Ring Expansion based on target substitution patterns.



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Figure 1: Strategic decision tree for azocane synthesis. Method selection depends heavily on the required substitution pattern and available starting materials.

Part 3: Method A – High-Dilution Ring-Closing Metathesis (RCM)

Principle: RCM utilizes a metal carbene catalyst (Ruthenium-based) to redistribute carbon-carbon double bonds. For 8-membered rings, high dilution is non-negotiable to favor intramolecular cyclization over intermolecular oligomerization.

Protocol 1: Synthesis of 1-Boc-5-hydroxy-4-azocene

Target: A versatile intermediate for Nakadomarin analogs.

Materials

- Substrate: N-Boc-N-(but-3-enyl)-1-amino-but-3-ene (Diene precursor).
- Catalyst: Grubbs 2nd Generation Catalyst (G-II).
- Solvent: Anhydrous Dichloromethane (DCM), degassed.
- Additive: Titanium isopropoxide ($\text{Ti}(\text{OiPr})_4$) – Optional, prevents chelation if Lewis basic sites are present.

Step-by-Step Methodology

- System Preparation (The "Oxygen-Free" Rule):
 - Flame-dry a 1L two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
 - Cycle Argon/Vacuum 3 times.
 - Critical: Oxygen poisons the Ruthenium catalyst. Solvents must be sparged with Argon for at least 30 minutes prior to use.
- High-Dilution Setup (0.002 M):
 - Dissolve the diene precursor (1.0 mmol, ~225 mg) in 500 mL of degassed anhydrous DCM.
 - Note: While 0.002 M seems excessive, concentrations >0.01 M significantly increase dimer formation in 8-ring synthesis.
- Catalyst Addition:
 - Add Grubbs II catalyst (5 mol%, 0.05 mmol, 42 mg) in one portion under Argon flow.

- Expert Tip: If the reaction stalls, add a second portion (2.5 mol%) after 12 hours rather than adding all 7.5 mol% at the start. This maintains active carbene species.
- Reaction & Monitoring:
 - Reflux at 40°C for 12–24 hours.
 - Self-Validation (TLC/NMR): Monitor the disappearance of the terminal alkene protons (multiplets at ~5.0 and ~5.8 ppm) and the appearance of the internal cis/trans alkene signal (~5.6 ppm).
- Quenching & Purification:
 - Allow to cool. Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 2 hours to sequester Ruthenium.
 - Filter through a pad of Celite.
 - Concentrate in vacuo.
 - Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Quantitative Expectations

Parameter	Specification	Notes
Yield	65% – 85%	Lower yields often indicate oligomerization (check concentration).
Stereoselectivity	Z (cis) : E (trans)	Typically 3:1 to 5:1 favoring Z-isomer in 8-membered rings.
Reaction Time	12 – 36 Hours	Dependent on steric bulk near the alkene.

Part 4: Method B – Palladium-Catalyzed Ring Expansion

Principle: This method converts a 6-membered vinyl piperidine into an 8-membered azocane via a π -allyl palladium intermediate. It is superior for generating chiral azocanes because the stereochemistry of the piperidine precursor is conserved or predictably inverted.

Protocol 2: Expansion of 2-Vinylpiperidine to 4-Substituted Azocane

Materials

- Substrate: 2-vinyl-1-tosylpiperidine.
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Solvent: THF (Anhydrous).
- Nucleophile: Potassium Phthalimide or Acetate (for functionalization).

Step-by-Step Methodology

- Precursor Activation:
 - The piperidine nitrogen must be protected with an electron-withdrawing group (Tosyl or Nosyl) to facilitate the migration.
- Reaction Assembly:
 - In a glovebox or under Argon, charge a pressure tube with the vinyl piperidine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
 - Dissolve in THF (0.1 M concentration—dilution is less critical here than in RCM).
- Thermolysis:
 - Heat the sealed tube to 80°C–100°C.
 - Mechanism: The Pd(0) inserts into the allylic C-N bond (oxidative addition), opening the ring to form a π -allyl species. The nitrogen then attacks the distal end of the π -allyl system, closing the 8-membered ring.

- Validation:
 - ¹H NMR: Look for the shift of the proton adjacent to Nitrogen. In the piperidine, it is ~3.5 ppm (methine). In the azocane, it shifts downfield and the splitting pattern changes due to ring flexibility.

Part 5: Functionalization for Anti-Infective Activity

Once the azocane core is synthesized, it must be functionalized to interact with microbial targets. A common strategy is Reductive Amination or Click Chemistry to append pharmacophores.

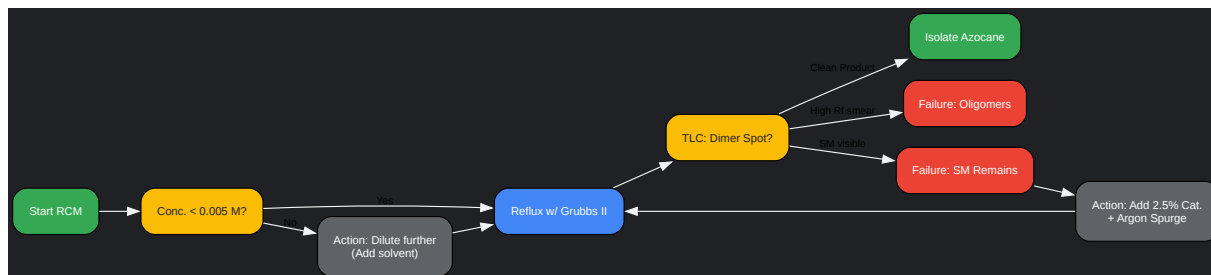
Protocol 3: Library Generation via Reductive Amination

Target: Introduction of lipophilic side chains (mimicking Manzamine lipid tails).

- Deprotection: Remove the Boc/Tosyl group (TFA/DCM or Mg/MeOH).
- Coupling:
 - Mix Azocane amine (1 eq) + Aryl Aldehyde (1.1 eq) in DCE.
 - Add NaBH(OAc)₃ (1.5 eq).
 - Stir at RT for 4 hours.
- Bio-Evaluation:
 - Test compounds for MIC against *S. aureus* (ATCC 29213) and *C. albicans*.
 - Reference Standard: Manzamine A (MIC ~1.0 µg/mL).

Part 6: Troubleshooting & Optimization

The following diagram illustrates the critical control points for the RCM workflow.



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Figure 2: Troubleshooting logic for Ring-Closing Metathesis. Concentration control is the primary determinant of success vs. oligomerization.

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